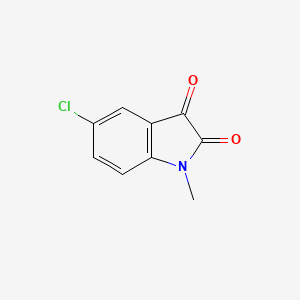

5-Chloro-1-methyl-1H-indole-2,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-methylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOPQQPDPYWFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209179 | |

| Record name | 5-Chloro-1-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60434-13-1 | |

| Record name | 5-Chloro-1-methylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60434-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-methylindole-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060434131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-1-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-methyl-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-1-METHYLINDOLE-2,3-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3H5SVZ7X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Chloro-1-methyl-1H-indole-2,3-dione synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Chloro-1-methyl-1H-indole-2,3-dione

Abstract

This compound, commonly known as 5-Chloro-1-methylisatin, is a pivotal heterocyclic scaffold in medicinal chemistry and organic synthesis.[1][2][3][4] Its unique structural features, including a chlorinated aromatic ring and an N-methylated lactam, make it a versatile precursor for a wide array of biologically active molecules.[1][5] This guide provides a comprehensive overview of the principal and alternative synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of the reactions, provide detailed experimental protocols, and discuss the rationale behind the selection of reagents and conditions, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction and Strategic Overview

Isatin (1H-indole-2,3-dione) and its derivatives are foundational building blocks for synthesizing a diverse range of heterocyclic compounds with significant pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4][6][7] The introduction of specific substituents onto the isatin core is a key strategy for modulating biological activity and physicochemical properties. The 5-chloro substituent enhances lipophilicity, while the N-1 methyl group can improve metabolic stability and receptor binding affinity.

The synthesis of N-substituted isatins like 5-Chloro-1-methylisatin can be approached via two primary strategies:

-

Linear Synthesis (Stolle Adaptation): Building the molecule sequentially, starting from a substituted aniline precursor. This route offers control over substituent placement from the outset.

-

Convergent Synthesis (Post-Modification): Starting with a pre-formed isatin core (5-chloroisatin) and introducing the N-1 substituent in a later step.[8][9]

This guide will focus on a robust adaptation of the Stolle synthesis as the primary pathway and describe the N-alkylation of 5-chloroisatin as a highly effective alternative.

Physicochemical and Spectroscopic Profile

A thorough understanding of the target compound's properties is essential for synthesis, purification, and characterization.

| Property | Value | Source(s) |

| CAS Number | 60434-13-1 | [10][11][12] |

| Molecular Formula | C₉H₆ClNO₂ | [2][10][11][13][14] |

| Molecular Weight | 195.60 g/mol | [2][10][13][14] |

| Appearance | Orange to Red powder/crystal | [2][3] |

| Melting Point | 175 - 179 °C | [2][3][15] |

| Purity (GC) | ≥ 98.0% | [2][15] |

| ¹H NMR | Confirmed to structure | [5][15][16] |

| IUPAC Name | 5-chloro-1-methylindole-2,3-dione | [13] |

Primary Pathway: Modified Stolle Synthesis

The Stolle synthesis is exceptionally well-suited for preparing N-substituted isatins.[1][17][18] It involves the acylation of an N-substituted aniline with oxalyl chloride, followed by an intramolecular Friedel-Crafts cyclization catalyzed by a Lewis acid.[6][17] This method provides a direct and often high-yielding route to the desired product.

Caption: Modified Stolle synthesis pathway for 5-Chloro-1-methylisatin.

Step 1: Synthesis of N-Methyl-4-chloroaniline (Precursor)

The synthesis begins with the preparation of the key intermediate, N-Methyl-4-chloroaniline.

-

Causality: The direct chlorination of N-methylaniline is often unselective. Therefore, a more controlled approach starts with 4-chloroaniline, which is commercially available and typically prepared via the reduction of 4-nitrochlorobenzene.[19] The subsequent N-methylation ensures the precise installation of the methyl group at the nitrogen atom.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-chloroaniline (1.0 eq) in a suitable polar aprotic solvent (e.g., THF or DMF), add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C under an inert atmosphere (N₂ or Ar).

-

Methylation: Add methyl iodide (CH₃I, 1.1 eq) dropwise to the suspension while maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield N-Methyl-4-chloroaniline as a clear yellow to yellow-brown liquid.[20]

Step 2 & 3: Acylation and Intramolecular Cyclization

This two-stage sequence is often performed as a one-pot procedure due to the reactivity of the acyl chloride intermediate.

-

Causality: Oxalyl chloride serves as a highly efficient two-carbon electrophile. It reacts with the secondary amine of N-methyl-4-chloroaniline to form an N-acyl chloride. The subsequent addition of a strong Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen atoms, dramatically increasing the electrophilicity of the terminal carbonyl carbon and facilitating the intramolecular Friedel-Crafts acylation onto the electron-rich aromatic ring.

Experimental Protocol:

-

Acylation: Dissolve N-Methyl-4-chloroaniline (1.0 eq) in a dry, non-polar aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere. Cool the solution to 0 °C. Add oxalyl chloride (1.1 eq) dropwise. A precipitate of the intermediate may form. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional hour.

-

Cyclization: Cool the reaction mixture back to 0 °C. Add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise, controlling the exothermic reaction.

-

Heating: After the addition is complete, heat the reaction mixture to reflux (typically 60-80 °C) for 2-4 hours, until TLC analysis indicates the consumption of the intermediate.

-

Workup and Hydrolysis: Cool the mixture to 0 °C and carefully quench it by pouring it onto crushed ice with concentrated HCl. This step hydrolyzes the aluminum complexes and precipitates the product.

-

Isolation and Purification: Filter the resulting solid, wash it thoroughly with water, and then with a cold, non-polar solvent like hexane to remove non-polar impurities. The crude orange-red solid can be further purified by recrystallization from ethanol or acetic acid to yield pure 5-Chloro-1-methylisatin.[15]

Alternative Pathway: N-Alkylation of 5-Chloroisatin

An alternative and highly practical route involves the direct methylation of commercially available 5-chloroisatin. This approach is often preferred for its simplicity and high yields, especially when the starting isatin is readily accessible.[8]

Caption: N-Alkylation pathway to synthesize 5-Chloro-1-methylisatin.

-

Causality: The N-H proton of the isatin lactam is acidic (pKa ≈ 10-11) and can be readily removed by a moderately strong base like potassium carbonate (K₂CO₃). The resulting nucleophilic isatin anion then undergoes an Sₙ2 reaction with an electrophilic methylating agent, such as methyl iodide, to form the N-C bond. Phase-transfer catalysts (e.g., TBAB) can be employed to enhance the reaction rate and yield by facilitating the transfer of the isatin anion into the organic phase.[8]

Experimental Protocol:

-

Reaction Setup: To a solution of 5-chloroisatin (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 25 mL), add potassium carbonate (K₂CO₃, 1.5 eq) and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 0.1 eq).[9]

-

Alkylation: Stir the suspension at room temperature and add methyl iodide (CH₃I, 1.1 eq) dropwise.

-

Reaction Monitoring: Continue stirring the mixture at ambient temperature for 24-48 hours.[9] Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Workup: Pour the reaction mixture into ice water to precipitate the product.

-

Isolation and Purification: Filter the precipitate, wash it extensively with water to remove DMF and salts, and dry it. The resulting solid is typically of high purity (yields often exceed 89%), but can be recrystallized from ethanol if necessary to obtain red crystals.[9]

Applications and Significance

5-Chloro-1-methylisatin is not merely a synthetic target but a valuable intermediate for creating more complex molecular architectures. Its derivatives have shown significant potential in drug discovery.[2][3]

-

Anticancer Research: The isatin core is present in several kinase inhibitors, and derivatives of 5-Chloro-1-methylisatin have been explored for their anti-proliferative properties.[2][5]

-

Anti-inflammatory Agents: It serves as a precursor for compounds designed to target inflammatory pathways.[2][3]

-

Antimicrobial Development: The scaffold has been incorporated into novel molecules tested against various bacterial and fungal strains.

Conclusion

The synthesis of this compound can be accomplished efficiently through several reliable methods. The adapted Stolle synthesis provides a fundamental, linear approach starting from basic building blocks, offering deep insights into reaction mechanisms like electrophilic aromatic substitution. In contrast, the N-alkylation of 5-chloroisatin represents a more convergent and often more practical strategy for rapid synthesis, contingent on the availability of the starting material. The choice between these pathways will depend on the specific objectives, scale, and resource availability of the research laboratory. Both routes underscore the versatility and importance of classical organic reactions in the modern pursuit of novel therapeutic agents.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. biomedres.us [biomedres.us]

- 7. pharmaerudition.org [pharmaerudition.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. 5-Chloro-1-methylisatin 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. 5-Chloro-1-methylindole-2,3-dione | C9H6ClNO2 | CID 108941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. 5-Chloro-1-methylisatin | 60434-13-1 | TCI AMERICA [tcichemicals.com]

- 16. This compound(60434-13-1) 1H NMR [m.chemicalbook.com]

- 17. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 18. ijcmas.com [ijcmas.com]

- 19. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 20. lookchem.com [lookchem.com]

A Comprehensive Spectroscopic Guide to 5-Chloro-1-methyl-1H-indole-2,3-dione (N-Methyl-5-chloroisatin)

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of N-Methyl-5-chloroisatin in Modern Chemistry

5-Chloro-1-methyl-1H-indole-2,3-dione, a methylated derivative of 5-chloroisatin, belongs to a class of heterocyclic compounds that serve as fundamental building blocks in medicinal chemistry. The isatin scaffold is a privileged structure, renowned for its wide array of biological activities, including antimicrobial, anti-HIV, and anti-cancer properties. The N-alkylation and substitution on the aromatic ring, as seen in this molecule, are key strategies for modulating pharmacological activity, making precise structural confirmation paramount for advancing drug discovery programs.

This technical guide provides an in-depth analysis of the core spectroscopic data required for the unambiguous identification and characterization of this compound. By integrating insights from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a holistic analytical workflow. This document is designed not merely to present data, but to explain the causal relationships between molecular structure and spectral output, empowering researchers to interpret their own findings with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and position of the methyl and chloro substituents.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a precise count and description of the different types of protons in the molecule. The aromatic region is particularly informative, revealing the substitution pattern on the benzene ring, while the upfield region confirms the N-methylation.

Table 1: ¹H NMR Spectroscopic Data for this compound (Data acquired in CDCl₃ at 300 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.56 | d | 2.1 Hz | 1H | H-4 |

| 7.54 | dd | 8.3, 2.3 Hz | 1H | H-6 |

| 6.86 | d | 8.3 Hz | 1H | H-7 |

| 3.27 | s | - | 3H | N-CH₃ |

| Data sourced from Mujahid et al. and confirmed by similar findings in Boulaassafer et al.[1] |

Expert Interpretation & Causality:

-

Aromatic Protons (δ 6.8-7.6 ppm): The signals for H-4, H-6, and H-7 appear in the downfield region, a direct consequence of the deshielding effects of the electron-withdrawing dicarbonyl system and the electronegative chlorine atom. The observed splitting patterns are critical for positional assignment:

-

The H-7 proton at 6.86 ppm appears as a doublet due to ortho-coupling with H-6.

-

The H-6 proton at 7.54 ppm is a doublet of doublets, resulting from ortho-coupling to H-7 and meta-coupling to H-4.

-

The H-4 proton at 7.56 ppm appears as a doublet due to meta-coupling with H-6.

-

-

N-Methyl Protons (δ 3.27 ppm): The sharp singlet integrating to three protons is the definitive signature of the N-CH₃ group. Its chemical shift is characteristic of a methyl group attached to a nitrogen atom within a heterocyclic system. The absence of splitting confirms it has no adjacent protons.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of CDCl₃ is common for its ability to dissolve a wide range of organic compounds.[1]

-

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 300 or 400 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) should be averaged to ensure a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by referencing the residual solvent peak (CHCl₃ at δ 7.26 ppm).

Visualization: ¹H NMR Structural Assignments

Caption: Structural assignment of ¹H NMR signals.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule, providing a complete map of the carbon framework. It is particularly useful for identifying quaternary carbons and the characteristic carbonyl carbons of the isatin core.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data acquired in CDCl₃ at 75 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 182.3 | C-3 (Ketone C=O) |

| 157.7 | C-2 (Lactam C=O) |

| 149.7 | C-7a (Quaternary) |

| 137.8 | C-6 |

| 129.7 | C-5 (Quaternary, C-Cl) |

| 125.2 | C-4 |

| 118.2 | C-3a (Quaternary) |

| 111.2 | C-7 |

| 26.4 | N-CH₃ |

| Data sourced from Mujahid et al.[1] |

Expert Interpretation & Causality:

-

Carbonyl Carbons (δ > 155 ppm): The two signals at 182.3 ppm and 157.7 ppm are unambiguously assigned to the two carbonyl carbons.[1] The ketone-like carbon (C-3) is typically more deshielded than the amide (lactam) carbon (C-2).

-

Aromatic Carbons (δ 110-150 ppm): The spectrum shows six distinct signals for the aromatic carbons, confirming the structure. The carbon atom directly bonded to chlorine (C-5) is observed at 129.7 ppm. The other signals correspond to the remaining quaternary and protonated aromatic carbons.

-

N-Methyl Carbon (δ 26.4 ppm): The signal at 26.4 ppm is characteristic of the N-methyl group and is consistent with values for similar N-alkylated indole systems.[1]

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample and Instrument Setup: Use the same sample and instrument setup as for the ¹H NMR experiment.[2]

-

Acquisition: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30). This technique removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.

-

Parameters: A wider spectral width (~240 ppm) is required compared to ¹H NMR. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans and a relaxation delay are necessary to obtain a high-quality spectrum.

-

Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at δ 77.16 ppm.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Molecular Formula: C₉H₆ClNO₂[3] Molecular Weight: 195.60 g/mol [3][4] Exact Mass: 195.0087 Da[3]

Expert Interpretation & Causality:

-

Molecular Ion Peak ([M]⁺): The most critical feature in the mass spectrum is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks:

-

[M]⁺ at m/z 195: Corresponding to the molecule containing the ³⁵Cl isotope.

-

[M+2]⁺ at m/z 197: Corresponding to the molecule containing the ³⁷Cl isotope.

-

The intensity ratio of these peaks will be approximately 3:1 , which is a definitive indicator of the presence of a single chlorine atom in the molecule.

-

-

Fragmentation Pathway: Isatin derivatives typically undergo a characteristic fragmentation pattern involving the sequential loss of neutral carbon monoxide (CO) molecules. This provides further structural confirmation.

-

Loss of first CO: [M]⁺ → [M-28]⁺. The initial fragmentation is the loss of the C-2 carbonyl group as CO (m/z 167).

-

Loss of second CO: [M-28]⁺ → [M-56]⁺. This is followed by the loss of the C-3 carbonyl group (m/z 139).

-

Caption: Integrated workflow for structural verification.

References

Mechanism of action of 5-Chloro-1-methyl-1H-indole-2,3-dione

An In-Depth Technical Guide to the Putative Mechanisms of Action of 5-Chloro-1-methyl-1H-indole-2,3-dione

Executive Summary

This compound, also known as 5-Chloro-1-methylisatin, is a synthetic heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery.[1] As a derivative of the versatile isatin scaffold, it is positioned at the intersection of multiple, pharmacologically significant pathways. While direct, extensive research into the specific mechanisms of this compound is emerging, a robust body of evidence from structurally analogous 5-chloro-indole and isatin derivatives allows for the formulation of well-grounded hypotheses regarding its biological activity.

This technical guide synthesizes available data to explore the putative mechanisms of action for this compound. The primary focus is on its potential role as an inhibitor of key oncogenic signaling pathways, particularly the Epidermal Growth Factor Receptor (EGFR) cascade, leading to the induction of apoptosis. A secondary potential mechanism, the inhibition of Carboxylesterases (CEs), is also examined based on the known properties of the isatin core. This document provides detailed experimental protocols to validate these hypotheses, data-driven insights into structure-activity relationships, and visualizations of the relevant biological pathways and workflows, serving as a comprehensive resource for researchers in oncology, pharmacology, and drug development.

Compound Profile: this compound

This compound is a derivative of isatin (1H-indole-2,3-dione) characterized by a chlorine atom at the 5-position of the indole ring and a methyl group on the nitrogen atom at the 1-position.[2] These substitutions are critical, as they modulate the compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets. Its role as a synthetic intermediate is well-established, providing a foundation for creating more complex molecules with potential therapeutic applications in anti-cancer and anti-inflammatory research.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Synonyms | 5-Chloro-1-methylisatin, 5-Chloro-1-methylindole-2,3-dione | [1][3] |

| CAS Number | 60434-13-1 | [1][4] |

| Molecular Formula | C₉H₆ClNO₂ | [1][4] |

| Molecular Weight | 195.6 g/mol | [1][4] |

| Appearance | Orange to red powder/crystal | [1] |

| Melting Point | 175 - 179 °C | [1] |

Primary Putative Mechanism: Inhibition of the EGFR Signaling Pathway

A compelling body of evidence points toward the inhibition of protein kinases as a primary mechanism of action for 5-chloro-indole derivatives. The Epidermal Growth Factor Receptor (EGFR) is a particularly relevant target. EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades (e.g., RAS/MAPK, PI3K/AKT) that drive cell proliferation, survival, and migration. Its overexpression or mutation is a hallmark of many cancers, making it a validated therapeutic target.

Derivatives of 5-chloro-indole have demonstrated potent inhibitory activity against both wild-type EGFR (EGFRWT) and, critically, the T790M mutant, which confers resistance to first and second-generation EGFR inhibitors.[5][6]

Table 2: EGFR Inhibitory Activity of Representative 5-Chloro-Indole Derivatives

| Compound | Target | IC₅₀ (nM) | Source |

| Derivative 5f | EGFRWT | 85 ± 6 | [6] |

| Derivative 5f | EGFRT790M | 9.5 ± 2 | [6] |

| Derivative 5g | EGFRWT | 68 ± 5 | [6] |

| Derivative 5g | EGFRT790M | 11.9 ± 3 | [6] |

| Erlotinib (Reference) | EGFRWT | 80 ± 5 | [6] |

| Osimertinib (Reference) | EGFRT790M | 8 ± 2 | [6] |

Note: Compounds 5f and 5g are 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives, structurally related to the topic compound.

This inhibitory action blocks the autophosphorylation of the kinase, thereby preventing the recruitment and activation of downstream signaling proteins.

Experimental Validation: EGFR Kinase Inhibition Assay

To validate the hypothesis that this compound inhibits EGFR, a Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE-TK assay is a robust and high-throughput method.[6][7]

Principle: This assay measures the phosphorylation of a biotinylated tyrosine kinase (TK) substrate by the EGFR enzyme. A europium cryptate-labeled anti-phosphotyrosine antibody (acceptor) and a streptavidin-XL665 conjugate (donor) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the HTRF signal.

Methodology:

-

Compound Preparation: Serially dilute this compound in 100% DMSO to create a range of stock concentrations. Further dilute these stocks into the kinase reaction buffer.

-

Reaction Mixture: In a 384-well low-volume plate, add the following components in order:

-

Test compound or vehicle control (DMSO).

-

EGFR enzyme (WT or T790M) and the TK-substrate-biotin.

-

Pre-incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

-

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Causality Note: ATP is the phosphate donor for the phosphorylation reaction. Its concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.

-

-

Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

-

Detection: Stop the reaction by adding the HTRF detection reagents (streptavidin-XL665 and anti-phospho-TK antibody diluted in detection buffer containing EDTA).

-

Causality Note: EDTA chelates Mg²⁺ ions, which are essential cofactors for kinase activity, thereby halting the reaction and stabilizing the phosphorylated product.

-

-

Signal Reading: After a 60-minute incubation, read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Downstream Consequence: Induction of Apoptosis

The inhibition of pro-survival signaling pathways like EGFR is a potent trigger for apoptosis, or programmed cell death. Structurally related 5-chloro-indole derivatives have been shown to induce apoptosis by modulating key proteins in the apoptotic cascade.[6] This involves increasing the expression of pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while decreasing the levels of anti-apoptotic proteins like Bcl-2.[6]

-

Caspase-8: An initiator caspase in the extrinsic apoptotic pathway.

-

Bax: A pro-apoptotic member of the Bcl-2 family that promotes mitochondrial outer membrane permeabilization.

-

Bcl-2: An anti-apoptotic protein that prevents mitochondrial-mediated cell death.

-

Caspase-3: An executioner caspase that cleaves numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[8]

Experimental Validation: Caspase-3 Activity Assay

A colorimetric or fluorometric assay can quantify the activity of executioner caspase-3, providing a direct measure of apoptotic induction.

Principle: This assay utilizes a synthetic peptide substrate, such as DEVD (Asp-Glu-Val-Asp), which is specifically recognized and cleaved by active caspase-3. The peptide is conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., AMC). Cleavage releases the reporter molecule, which can be quantified by absorbance or fluorescence, respectively.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., A549 lung cancer cells) and allow them to adhere overnight. Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

-

Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer to release the cytoplasmic contents, including caspases. Centrifuge to pellet cell debris.

-

Reaction Setup: In a 96-well plate, add an equal amount of protein from each cell lysate.

-

Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Causality Note: The 37°C incubation provides the optimal temperature for enzymatic activity.

-

-

Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths (for a fluorogenic substrate) using a plate reader.

-

Data Analysis: Quantify the increase in absorbance/fluorescence relative to the vehicle control. The results can be expressed as fold-change in caspase-3 activity.

Secondary Putative Mechanism: Carboxylesterase Inhibition

The isatin scaffold is a known inhibitor of Carboxylesterases (CEs), a family of serine hydrolases involved in the metabolism of a wide range of xenobiotics and endogenous esters.[9] Inhibition of CEs can modulate the pharmacokinetics of co-administered ester-containing drugs, making CE inhibitors valuable as potential adjuvants in chemotherapy.

Studies on a library of isatin analogs revealed that inhibitory potency against CEs is strongly correlated with hydrophobicity.[9] Compounds with higher calculated logP (clogP) values tended to be more potent inhibitors, often with Ki values in the nanomolar range.[9] Given the presence of both a chloro and a methyl group, this compound is expected to have sufficient hydrophobicity to exhibit CE inhibitory activity.

Experimental Validation: Carboxylesterase (CE) Inhibition Assay

A continuous kinetic fluorescent assay is suitable for determining the inhibitory potential against a specific CE, such as Notum.[7]

Principle: The assay measures the rate of cleavage of a synthetic fluorescent substrate (e.g., OPTS) by the CE enzyme. The cleavage produces a fluorescent product. The rate of fluorescence increase is proportional to enzyme activity. An inhibitor will reduce this rate.

Methodology:

-

Reagent Preparation: Prepare solutions of the test compound, recombinant CE enzyme, and the fluorescent substrate in an appropriate assay buffer.

-

Assay Plate Setup: In a 96-well black plate, add the test compound at various concentrations.

-

Pre-incubation: Add the CE enzyme to each well. Pre-incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Causality Note: This step is crucial for identifying time-dependent or irreversible inhibitors and ensuring equilibrium is reached for reversible inhibitors before the substrate is introduced.

-

-

Reaction Initiation: Initiate the reaction by adding the fluorescent substrate to all wells.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes.

-

Data Analysis: For each concentration, calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Plot the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀.

Conclusion and Future Directions

While this compound is primarily utilized as a synthetic intermediate, the extensive bioactivity data from its structural neighbors provides a strong foundation for predicting its mechanism of action. The most probable primary mechanism is the inhibition of protein kinases crucial to cancer cell survival, such as EGFR , leading to the subsequent induction of apoptosis . A secondary, but pharmacologically relevant, mechanism is the likely inhibition of carboxylesterases .

This guide provides the theoretical framework and actionable experimental protocols to rigorously test these hypotheses. Future research should focus on:

-

Direct Experimental Validation: Performing the kinase and CE inhibition assays described herein specifically with this compound to obtain quantitative IC₅₀ values.

-

Broad-Panel Screening: Screening the compound against a large panel of kinases to determine its selectivity profile. A highly selective inhibitor is often a more desirable drug candidate.

-

Cell-Based Assays: Confirming the antiproliferative and pro-apoptotic effects in various cancer cell lines using assays for cell viability (MTT, CellTiter-Glo) and apoptosis (Annexin V/PI staining, caspase assays).

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications at the 1- and 5-positions to understand how these substitutions fine-tune biological activity and target specificity.

By systematically pursuing these lines of inquiry, the full therapeutic potential of this compound and its derivatives can be thoroughly elucidated, paving the way for the development of novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 5-Chloro-1-methyl-1H-indole-2,3-dione

Introduction: The Isatin Scaffold - A Privileged Structure in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is a versatile, naturally occurring heterocyclic compound found in mammalian tissues and various plants.[1][2] Its unique structural features, including a modifiable NH group at position 1 and reactive carbonyl groups at positions 2 and 3, make it a privileged scaffold for the synthesis of a diverse array of biologically active molecules.[1] Isatin and its derivatives have garnered significant attention from medicinal chemists due to their broad spectrum of pharmacological activities, which include anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1][2] The synthetic accessibility and the possibility of substitutions at various positions of the isatin ring allow for the fine-tuning of its biological profile, making it a cornerstone in modern drug discovery.[3] This guide will focus on a specific derivative, 5-Chloro-1-methyl-1H-indole-2,3-dione, exploring its synthesis, chemical properties, and diverse biological activities.

Synthesis and Chemical Profile of this compound

This compound, also known as 5-chloro-N-methylisatin, is a derivative of isatin characterized by a chlorine atom at the 5-position of the indole ring and a methyl group at the N-1 position.

Molecular Formula: C₉H₆ClNO₂[4] Molecular Weight: 195.605 g/mol [4]

The synthesis of this compound is typically achieved through the N-alkylation of 5-chloroisatin. This reaction is often carried out under phase transfer catalysis conditions, which provides an efficient and economical route to the desired product.[5]

Detailed Synthesis Protocol: N-Alkylation of 5-Chloroisatin

This protocol is adapted from a general procedure for the N-alkylation of isatin derivatives.[6]

Materials:

-

5-chloro-1H-indole-2,3-dione (5-chloroisatin)

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Tetra-n-butylammonium fluoride (TBAF) or Tetra-n-butylammonium bromide (TBAB) as a phase transfer catalyst[5][6]

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-chloro-1H-indole-2,3-dione (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents) and the phase transfer catalyst (e.g., TBAF, 0.15 equivalents).

-

Stir the mixture at room temperature.

-

Add methyl iodide (1.1 equivalents) to the reaction mixture.

-

Continue stirring at ambient temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain this compound as red crystals.[6]

Causality Behind Experimental Choices:

-

Phase Transfer Catalyst: The use of a phase transfer catalyst like TBAF or TBAB is crucial for facilitating the reaction between the water-insoluble 5-chloroisatin and the alkylating agent in a biphasic system, thereby increasing the reaction rate and yield.[5]

-

Base: Potassium carbonate acts as a base to deprotonate the N-H of the isatin, making the nitrogen nucleophilic for the subsequent attack on the methyl iodide.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

Biological Activities of this compound and its Derivatives

The introduction of a chloro group at the 5-position and a methyl group at the N-1 position significantly influences the biological activity of the isatin scaffold. These modifications can enhance lipophilicity and alter the electronic properties of the molecule, leading to improved interactions with biological targets.

Anticancer Activity

Isatin derivatives are well-documented for their cytotoxic and antineoplastic properties.[3] The anticancer activity often stems from their ability to interact with multiple biological targets, including cyclin-dependent kinases (CDKs), histone deacetylases, and tubulin, leading to cell cycle arrest and apoptosis.[3]

While specific studies on the anticancer activity of this compound are not extensively detailed in the provided search results, the broader class of 5-chloro-isatin derivatives has shown significant promise. For instance, derivatives of 5-chloro-indole-2-carboxylate have been investigated as potent inhibitors of EGFR and BRAF kinase pathways, which are critical in various cancers.[7] Furthermore, 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones have been synthesized and evaluated for their anticancer activities, with some alkyl-substituted compounds showing effectiveness in the mitosis phase of the cell cycle.[8]

A key mechanism for the anticancer effects of some isatin derivatives is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[9][10]

Diagram: Simplified CDK2 Inhibition Pathway by Isatin Derivatives

Caption: Inhibition of the active CDK2/Cyclin E complex by an isatin derivative, leading to cell cycle arrest at the G1/S transition.

Antimicrobial Activity

Derivatives of 5-chloroisatin have demonstrated notable antibacterial and antifungal activities.[8][11] The presence of the chlorine atom at the 5-position is often associated with enhanced antimicrobial properties.

A study on novel 5-chloroisatin derivatives synthesized through 1,3-dipolar cycloaddition reactions showed that a majority of the compounds exhibited good antibacterial activity against several microorganisms, including Bacillus cereus and Staphylococcus aureus.[5][11] Another study investigating 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones found that methyl and allyl substituted derivatives were active against S. aureus and C. albicans.[8]

The mechanism of antimicrobial action for isatin derivatives can be multifaceted, including the inhibition of essential enzymes or disruption of cell wall synthesis.

Antiviral Activity

The isatin scaffold has been a fertile ground for the discovery of broad-spectrum antiviral agents.[12] N-methylisatin-β-thiosemicarbazone (MIBT), a related compound, was one of the first antiviral compounds discovered and has shown activity against a variety of RNA and DNA viruses.[13]

Derivatives of N-methylisatin-β-thiosemicarbazone have been investigated for their ability to inhibit flaviviruses like Japanese Encephalitis Virus (JEV), Dengue-2 (Den-2), and West Nile Virus (WNV).[13] Furthermore, N-methylisatin-beta 4':4'-diethylthiosemicarbazone has been shown to inhibit the production of the Human Immunodeficiency Virus (HIV).[14] The antiviral mechanism often involves the inhibition of viral replication, potentially by targeting viral enzymes or the synthesis of viral structural proteins.[13][14]

Structure-activity relationship (SAR) studies have indicated that substitutions on the isatin ring can significantly impact antiviral potency. For example, in a series of isatin derivatives, the introduction of a fluorine atom at the C-5 position boosted anti-HIV activity, whereas a chlorine atom at the same position was found to be detrimental to activity in that specific series.[12] This highlights the nuanced effects of halogen substitution on biological activity.

Enzyme Inhibition

Beyond their roles in anticancer and antimicrobial activities, isatin derivatives are known to inhibit various enzymes.

-

Monoamine Oxidase (MAO) Inhibition: Isatin is an endogenous, reversible inhibitor of MAO, with a higher selectivity for MAO-B.[15] This activity is relevant for the treatment of neurodegenerative disorders like Parkinson's disease, as MAO-B is involved in the degradation of dopamine.[15] Substitutions at the C5 and C6 positions of the isatin ring have been shown to significantly improve MAO-B inhibition.[15]

-

Tyrosinase Inhibition: A series of isatin derivatives containing urea groups were synthesized and evaluated as tyrosinase inhibitors.[16] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors have applications in cosmetics and medicine. Structure-activity relationship studies revealed that compounds with electron-donating groups on the phenyl ring generally exhibited higher inhibitory activity.[16]

-

Urease and Glycation Inhibition: N4-benzyl substituted 5-chloroisatin-3-thiosemicarbazones have been identified as extremely effective urease inhibitors, with potencies significantly greater than the reference inhibitor, thiourea.[17][18] Some of these compounds also demonstrated potent antiglycation activity.[17][18]

Experimental Protocols for Biological Activity Assessment

To ensure the trustworthiness and reproducibility of the reported biological activities, standardized experimental protocols are essential.

Protocol: In Vitro Antibacterial Susceptibility Testing (Disk Diffusion Method)

This protocol is a standard method for assessing the antibacterial activity of synthesized compounds.[11]

Materials:

-

Synthesized 5-chloroisatin derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus)

-

Nutrient agar plates

-

Sterile paper discs

-

Dimethyl sulfoxide (DMSO) as a solvent

-

Standard antibiotic discs (positive control)

-

Incubator

Procedure:

-

Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Evenly spread the bacterial suspension onto the surface of a nutrient agar plate using a sterile cotton swab.

-

Impregnate sterile paper discs with a known concentration of the synthesized compound dissolved in DMSO.

-

Place the impregnated discs, along with a positive control (standard antibiotic) and a negative control (DMSO), onto the surface of the inoculated agar plate.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Diagram: Experimental Workflow for Antibacterial Screening

Caption: A streamlined workflow for the disk diffusion method to assess the antibacterial activity of synthesized compounds.

Quantitative Data Summary

The following table summarizes the inhibitory activities of some 5-chloroisatin derivatives from the literature.

| Compound Class | Target | Activity Metric | Value | Reference |

| N4-benzyl substituted 5-chloroisatin-3-thiosemicarbazones | Urease | IC₅₀ | 1.31 ± 0.06 to 3.24 ± 0.15 µM | [17][18] |

| N4-benzyl substituted 5-chloroisatin-3-thiosemicarbazones | Glycation | IC₅₀ | 114.51 ± 1.08 to 229.94 ± 3.40 µM | [17][18] |

| 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazone derivatives | Various DNA and RNA viruses | Antiviral Activity | Inactive at 100 µM | [8] |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | DVL1 | EC₅₀ | 0.49 ± 0.11 µM | [19] |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 cells | EC₅₀ | 7.1 ± 0.6 µM | [19] |

Conclusion and Future Perspectives

This compound and its related derivatives represent a promising class of compounds with a wide range of biological activities. The synthetic versatility of the isatin core allows for the generation of large libraries of structurally diverse molecules. Structure-activity relationship studies are crucial for optimizing the potency and selectivity of these compounds for specific biological targets. Future research should focus on elucidating the precise mechanisms of action for their various biological effects and exploring their therapeutic potential in preclinical and clinical studies. The continued investigation of isatin derivatives holds great promise for the development of novel therapeutic agents for a variety of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-methylisatin-beta-thiosemicarbazone derivative (SCH 16) is an inhibitor of Japanese encephalitis virus infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of human immunodeficiency virus by N-methylisatin-beta 4':4'-diethylthiosemicarbazone and N-allylisatin-beta-4':4'-diallythiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, structure-activity relationships and biological activity of new isatin derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Part 1: The Core Scaffold: Synthesis, Characterization, and Reactivity

An In-Depth Technical Guide on 5-Chloro-1-methyl-1H-indole-2,3-dione Derivatives and Analogs

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

This guide serves as a technical deep-dive into the chemistry, biological significance, and therapeutic potential of derivatives and analogs stemming from the this compound scaffold. We will move beyond simple procedural outlines to explore the causal relationships in synthesis, the logic behind structural modifications, and the mechanistic underpinnings of their biological activity.

The this compound, also known as 5-chloro-1-methylisatin, is a synthetically accessible and highly versatile heterocyclic compound.[1] Its value lies not in its intrinsic activity, but in its role as a foundational building block for a vast library of pharmacologically active molecules. The strategic placement of the chloro group at the 5-position and the methyl group at the N1 position significantly influences the electronic properties and lipophilicity of the resulting derivatives, making it a privileged starting point in medicinal chemistry.[2]

1.1: Synthesis of the Core Scaffold

The synthesis is a robust, two-step process starting from the commercially available 5-chloroisatin. The critical step is the N-alkylation of the indole nitrogen. A phase-transfer catalysis (PTC) approach is often employed for its efficiency and mild reaction conditions.[3]

Experimental Protocol: N-methylation of 5-Chloro-1H-indole-2,3-dione

-

Reagent Preparation: In a round-bottom flask, dissolve 5-chloro-1H-indole-2,3-dione (1.0 eq) in dimethylformamide (DMF).

-

Addition of Base and Catalyst: To the solution, add potassium carbonate (K₂CO₃, ~1.5 eq) as the base and a catalytic amount of a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB) or tetra-n-butylammonium fluoride (~0.1-0.15 eq).[3][4] The base is crucial for deprotonating the indole nitrogen, forming a nucleophilic anion. The PTC facilitates the transfer of this anion into the organic phase where the reaction with the alkylating agent occurs.

-

Alkylation: Add methyl iodide (CH₃I, ~1.1 eq) dropwise to the stirred mixture.[4] The reaction is typically conducted at ambient temperature.

-

Reaction Monitoring & Work-up: Stir the mixture for 24-48 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).[4] Upon completion, the reaction mixture is typically poured into water to precipitate the product and remove inorganic salts.

-

Purification: The resulting precipitate is filtered, washed, and can be further purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel to yield the final product as red crystals.[4][5]

Caption: Workflow for the synthesis of this compound.

1.2: Physicochemical Properties and Reactivity

The core scaffold has a molecular formula of C₉H₆ClNO₂ and a molecular weight of approximately 195.60 g/mol .[1] The molecule is nearly planar, which can facilitate π–π stacking interactions in crystal structures and with biological targets.[4] The key to its utility lies in the reactivity of the C3-ketone. This carbonyl group is highly electrophilic and serves as the primary handle for derivatization, most commonly through condensation reactions.

Part 2: Derivatization Strategies and Biological Activities

The true pharmacological potential is unlocked by derivatizing the C3-carbonyl of the this compound core. A prevalent strategy is the formation of hydrazones or Schiff bases, which introduces a diverse range of functionalities.

2.1: Anticancer Activity

Isatin-based compounds are well-recognized for their anticancer properties.[6] Derivatives of the 5-chloro-1-methylisatin core have shown significant antiproliferative activity. A notable example involves creating conjugates with other biologically active scaffolds, such as indole carbohydrazides.

Example Study: A series of N′-[(3Z)-5-Chloro-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazides were synthesized and evaluated for their antiproliferative potential. One compound in this series, 5m , exhibited an average IC₅₀ value of 1.17 µM against three human cancer cell lines, showing a seven-fold greater potency than the reference drug sunitinib.[6] This highlights the synergistic effect of combining the isatin and indole scaffolds.

Caption: Conceptual mechanism for anticancer activity of isatin derivatives.

2.2: Antimicrobial and Antiviral Activities

The isatin scaffold is a versatile pharmacophore for developing antimicrobial and antiviral agents.[7][8] Thiosemicarbazone derivatives of 5-chloroisatin have been synthesized and tested for these properties. While the N1-methylated versions were not explicitly detailed in the provided search results for antiviral activity, N-H containing analogs (5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones) showed activity against Staphylococcus aureus and Candida albicans.[9] This suggests that the N1 position is a key site for modification to tune activity and selectivity. Isatin derivatives have been explored as broad-spectrum antiviral agents, with some showing potent inhibition of viruses like HIV and coronaviruses.[10][11]

Part 3: Structure-Activity Relationship (SAR) Insights

Understanding the SAR is paramount for rational drug design. For the this compound scaffold, modifications at key positions dictate the resulting biological profile.

Table 1: Summary of Structure-Activity Relationships

| Position | Modification | Rationale & Observed Impact | Source(s) |

| C3 | Condensation with hydrazides/amines (forming hydrazones/Schiff bases) | Introduces significant structural diversity. The nature of the substituent directly modulates target binding and potency. This is the most common and effective derivatization site. | [6] |

| N1 | Methylation (vs. N-H) | Increases lipophilicity, potentially enhancing cell membrane permeability and metabolic stability. The N-H proton can act as a hydrogen bond donor, so its replacement with a methyl group can alter target binding interactions. | [3][9] |

| C5 | Chloro group | The electron-withdrawing nature of chlorine at this position significantly alters the electron distribution of the aromatic ring system. This can influence binding affinity and metabolic stability. | [2] |

The data strongly suggest that the C3 position is the primary locus for generating diversity and optimizing activity. The N1 and C5 substituents provide a means to fine-tune the physicochemical properties of the entire molecule, affecting its pharmacokinetics and pharmacodynamics.[12]

Part 4: Future Directions & Conclusion

The this compound core remains a highly valuable starting point for the development of novel therapeutics. The synthetic accessibility and predictable reactivity of the C3-ketone allow for the application of combinatorial chemistry and high-throughput screening to rapidly generate and evaluate large libraries of analogs.

Future research should focus on:

-

Mechanism Deconvolution: Identifying the specific molecular targets (e.g., kinases, caspases) for the most potent anticancer derivatives.

-

In Vivo Evaluation: Progressing lead compounds from in vitro assays to preclinical animal models to assess efficacy, toxicity, and pharmacokinetic profiles.

-

Scaffold Hopping and Hybridization: Continuing to conjugate the isatin core with other known pharmacophores to discover novel synergistic activities.[6]

References

- 1. 5-Chloro-1-methylindole-2,3-dione | C9H6ClNO2 | CID 108941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 60434-13-1 [chemicalbook.com]

- 6. dovepress.com [dovepress.com]

- 7. japsr.in [japsr.in]

- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 5-chloro-1H-indole-2,3-dione | C8H4ClNO2 | CID 87203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of 5-Chloro-1-methyl-1H-indole-2,3-dione

Prepared by: Gemini, Senior Application Scientist

Abstract

5-Chloro-1-methyl-1H-indole-2,3-dione, a halogenated derivative of the isatin core, represents a compelling scaffold for drug discovery. Isatin and its analogues have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive framework for the in vitro investigation of this specific compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for constructing a robust preclinical evaluation. This document covers foundational cytotoxicity screening, mechanistic assays for apoptosis induction, and potential antiviral assessments, grounded in established, field-proven methodologies.

Introduction to this compound

The isatin (1H-indole-2,3-dione) nucleus is a privileged heterocyclic structure renowned for its synthetic versatility and broad pharmacological potential.[2][3] The introduction of substituents onto the isatin ring can significantly modulate its biological activity. This compound (hereafter MeCl-Isatin) features two key modifications: a chloro group at the 5-position and a methyl group at the N1 position.

-

5-Chloro Substitution: Halogenation, particularly at the C5 position, is a common strategy in medicinal chemistry to enhance the lipophilicity and metabolic stability of a compound, potentially leading to improved cell permeability and target engagement.[4]

-

N1-Methyl Substitution: N-alkylation prevents hydrogen bond donation and can alter the molecule's conformational flexibility and solubility, which in turn influences its interaction with biological targets.[5]

These features make MeCl-Isatin a promising candidate for screening against various therapeutic targets. This guide outlines a logical, tiered approach to characterizing its biological effects in vitro.

Foundational Principles for In Vitro Analysis

Before proceeding to specific protocols, it is critical to establish a robust experimental foundation. The quality and interpretability of all subsequent data depend on these initial steps.

2.1. Compound Management and Solubility

-

Rationale: Inaccurate compound concentration is a primary source of experimental irreproducibility. Isatin derivatives can exhibit poor aqueous solubility.

-

Protocol:

-

Prepare a high-concentration stock solution (e.g., 10-50 mM) of MeCl-Isatin in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).

-

Determine the maximum solubility in cell culture media. This is crucial to avoid compound precipitation in assays, which can lead to false-positive or false-negative results.

-

Self-Validation: Always include a "vehicle control" (e.g., media with the same final concentration of DMSO used for the highest drug concentration) in all experiments to ensure the solvent itself does not impact cellular outcomes.

-

2.2. Selection of Cell Models

-

Rationale: The choice of cell line dictates the biological context of the study.

-

Recommendations:

-

Anticancer Screening: Utilize a panel of cancer cell lines from different tissue origins (e.g., MCF-7 for breast, HCT116 for colon, HeLa for cervical) to assess the breadth of activity.[6][7] Include a non-cancerous cell line (e.g., HEK293T or primary fibroblasts) to determine selectivity and a preliminary therapeutic index.

-

Antiviral Screening: The cell line must be permissive to the virus of interest (e.g., Vero E6 cells for SARS-CoV studies, Huh-7 cells for Hepatitis C virus).[1][8]

-

A Tiered Experimental Workflow for In Vitro Evaluation

A logical progression from broad screening to specific mechanistic studies is the most efficient path to characterizing a novel compound. This workflow maximizes resource efficiency and builds a coherent biological narrative.

Caption: Tiered workflow for in vitro compound evaluation.

Key Experimental Protocols

The following sections provide detailed, self-validating protocols for the core assays in the evaluation workflow.

4.1. Tier 1: Cytotoxicity Screening (MTT Assay)

-

Expertise & Experience: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11] It is a cost-effective and high-throughput method ideal for initial screening to determine the half-maximal inhibitory concentration (IC50).

-

Trustworthiness: The protocol's integrity relies on appropriate controls. A vehicle control corrects for solvent effects, a "no-cell" blank corrects for background absorbance, and a positive control (e.g., doxorubicin) validates the assay's sensitivity.

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the MeCl-Isatin stock solution. Add the desired final concentrations to the wells. Include vehicle control wells and positive control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals.[12] Allow the plate to stand overnight in the incubator.

-

Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11] Use a reference wavelength of >650 nm if desired.[11]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

4.2. Tier 2: Apoptosis Assessment (Caspase-3/7 Activity Assay)

-

Expertise & Experience: If cytotoxicity is observed, it's crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is often mediated by a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are key executioner caspases.[13] Luminescent assays like the Caspase-Glo® 3/7 assay provide a highly sensitive and specific method to measure their activity.[14][15][16] The assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating light via luciferase.[14]

-

Trustworthiness: This "add-mix-measure" format simplifies the process and is ideal for high-throughput screening.[14] Including a positive control (e.g., staurosporine, a known apoptosis inducer) and a negative control (untreated cells) is essential for validation.

Detailed Protocol: Caspase-Glo® 3/7 Assay

-

Cell Seeding and Treatment: Plate and treat cells with MeCl-Isatin (at concentrations around its IC50) in a white-walled 96-well plate suitable for luminescence readings, as described in the MTT protocol.

-

Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[15][16] Allow it to equilibrate to room temperature.

-

Assay Reaction: Remove the plate from the incubator and let it equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[16]

-

Mixing and Incubation: Mix the contents on a plate shaker at 300–500 rpm for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Caption: Hypothetical apoptotic pathway targeted by MeCl-Isatin.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis. The goal is to build a profile of the compound's activity.

Table 1: Hypothetical In Vitro Activity Profile of MeCl-Isatin

| Assay Type | Cell Line | Parameter | Value |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 (µM) | 8.5 |

| Cytotoxicity | HCT116 (Colon Cancer) | IC50 (µM) | 12.2 |

| Cytotoxicity | HeLa (Cervical Cancer) | IC50 (µM) | 6.1 |

| Cytotoxicity | HEK293T (Normal) | IC50 (µM) | > 50 |

| Apoptosis | HeLa | Caspase-3/7 Fold Increase | 4.8 |

| Antiviral | Vero E6 (SARS-CoV-2) | EC50 (µM) | 25.3 |

-

Interpretation: The hypothetical data in Table 1 suggests that MeCl-Isatin exhibits potent and somewhat selective cytotoxic activity against cancer cell lines compared to a non-cancerous line. The significant increase in caspase-3/7 activity in HeLa cells strongly indicates that the observed cytotoxicity is mediated, at least in part, through the induction of apoptosis. The moderate antiviral activity suggests a potential secondary application worth exploring.

Conclusion and Future Directions

This guide provides a foundational strategy for the in vitro evaluation of this compound. The tiered workflow, beginning with broad cytotoxicity screening and progressing to specific mechanistic assays like caspase activation, ensures a systematic and resource-efficient characterization. The provided protocols are designed with inherent controls to ensure data integrity and reproducibility.

Based on the initial findings, future studies could explore:

-

Mechanism of Action: Investigating upstream signaling pathways (e.g., kinase inhibition, mitochondrial membrane potential) using techniques like Western blotting or specific enzyme assays.[17][18]

-

Advanced Models: Transitioning to 3D cell culture models (spheroids/organoids) to better mimic the in vivo tumor microenvironment.

-

Structure-Activity Relationship (SAR): Synthesizing and testing analogues of MeCl-Isatin to identify key structural features that enhance potency and selectivity.[19]

By following this structured and scientifically-grounded approach, researchers can effectively unlock the therapeutic potential of this promising isatin derivative.

References

- 1. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. clyte.tech [clyte.tech]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 15. Caspase 3/7 Activity [protocols.io]

- 16. promega.com [promega.com]

- 17. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-1-methyl-1H-indole-2,3-dione: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 5-Chloro-1-methyl-1H-indole-2,3-dione, a halogenated isatin derivative of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its discovery, synthesis, physicochemical properties, and potential therapeutic applications.

Introduction and Historical Context

This compound belongs to the isatin family of compounds. Isatin (1H-indole-2,3-dione) itself has a rich history, first isolated in 1841 by Erdmann and Laurent as a product of the oxidation of indigo dye.[1] Initially valued in the dye industry, the versatile chemical reactivity of the isatin scaffold, particularly the presence of two adjacent carbonyl groups and a reactive lactam nitrogen, has made it a privileged structure in medicinal chemistry.[2] This has led to the synthesis of a vast library of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2]

The introduction of a chlorine atom at the 5-position and a methyl group at the 1-position of the isatin core, yielding this compound, modulates the electronic and lipophilic properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile. This guide will delve into the specifics of this particular derivative.

Synthesis and Mechanistic Insights

The primary and most efficient method for the synthesis of this compound is through the N-alkylation of 5-chloro-1H-indole-2,3-dione (5-chloroisatin). This reaction is typically carried out under phase transfer catalysis (PTC) conditions, which offers high yields and mild reaction conditions.

Rationale for Synthetic Approach

The choice of N-alkylation is based on the acidic nature of the N-H proton of the indole ring in the starting material, 5-chloroisatin. The electron-withdrawing effect of the two carbonyl groups increases the acidity of this proton, facilitating its removal by a suitable base. Phase transfer catalysis is employed to efficiently bring the base and the alkylating agent into the organic phase where the substrate is soluble, thereby accelerating the reaction rate.

Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for the synthesis of this compound:

Materials:

-

5-chloro-1H-indole-2,3-dione

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium fluoride

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-chloro-1H-indole-2,3-dione (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents) and a catalytic amount of TBAB (0.1 equivalents).

-

Stir the mixture at room temperature to ensure a homogenous suspension.

-

Slowly add methyl iodide (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the DMF under reduced pressure.

-